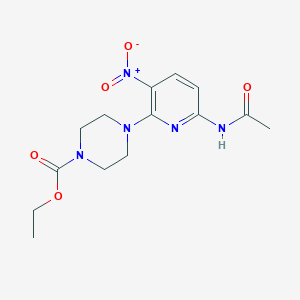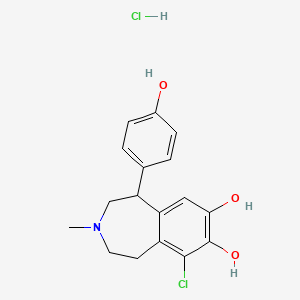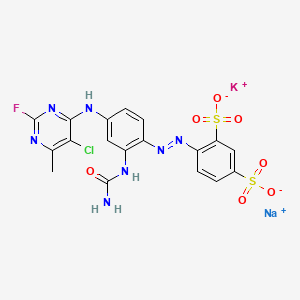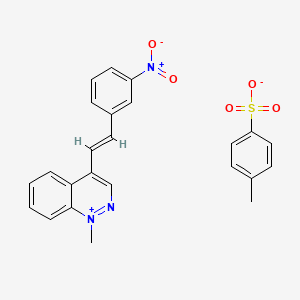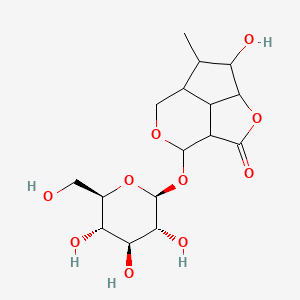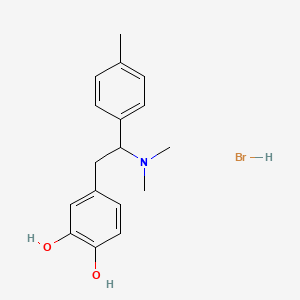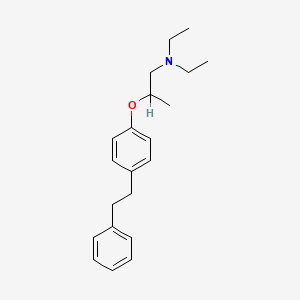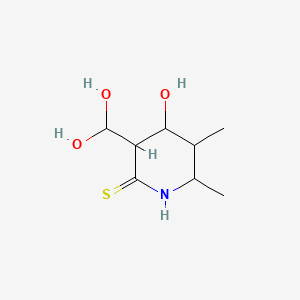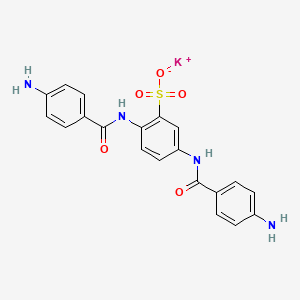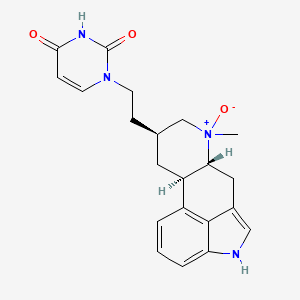
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound known for its unique chemical structure and propertiesIt is characterized by the presence of a nitroso group, a chloroethyl group, and a methionine backbone, which contribute to its reactivity and functionality .
Métodos De Preparación
The synthesis of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- typically involves several steps. One common method includes the reaction of L-methionine with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways . The pathways involved in its action are primarily related to DNA damage response and apoptosis .
Comparación Con Compuestos Similares
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Similar in its ability to alkylate DNA but differs in its chemical structure and specific applications.
Lomustine (CCNU): Another nitrosourea compound with similar DNA-alkylating properties but different pharmacokinetics and clinical uses.
Streptozotocin: Known for its use in diabetes research, it also shares the nitrosourea functional group but has distinct biological effects.
The uniqueness of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- lies in its specific structure, which combines the properties of methionine with the reactivity of nitrosourea, making it a valuable compound for targeted research applications .
Propiedades
Número CAS |
102489-71-4 |
|---|---|
Fórmula molecular |
C9H16ClN3O4S |
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1 |
Clave InChI |
BEVSZOWNFMWZGE-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
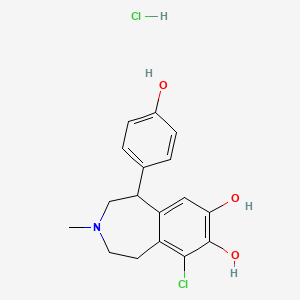
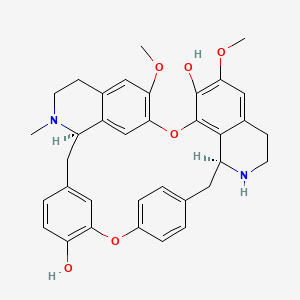
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
